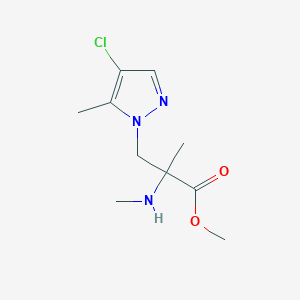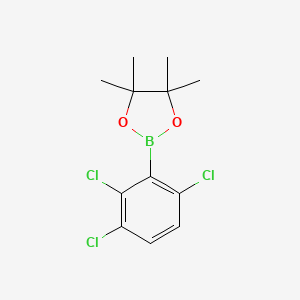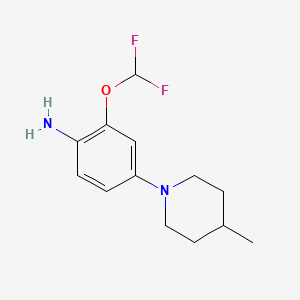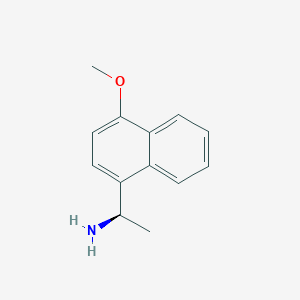
(R)-1-(4-methoxynaphthalen-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-methoxynaphthalen-1-yl)ethanamine is a chiral amine derivative of naphthalene This compound is characterized by the presence of a methoxy group at the 4-position of the naphthalene ring and an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-methoxynaphthalen-1-yl)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxynaphthalene.
Chiral Amine Introduction: The ethanamine side chain is introduced using chiral amine synthesis techniques. This can involve asymmetric synthesis methods to ensure the desired ®-enantiomer is obtained.
Reaction Conditions: Common reagents used in the synthesis include reducing agents, catalysts, and solvents such as toluene or ethanol. The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of ®-1-(4-methoxynaphthalen-1-yl)ethanamine may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-methoxynaphthalen-1-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydronaphthalenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-1-(4-methoxynaphthalen-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(4-methoxynaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-methoxynaphthalen-1-yl)ethanamine: The non-chiral version of the compound.
1-(4-methoxynaphthalen-1-yl)propanamine: A similar compound with a propanamine side chain instead of ethanamine.
4-methoxynaphthalene: The parent compound without the ethanamine side chain.
Uniqueness
®-1-(4-methoxynaphthalen-1-yl)ethanamine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methoxy group and the ethanamine side chain also contributes to its distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(1R)-1-(4-methoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m1/s1 |
Clé InChI |
GEAIGLPMZKYVEJ-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C2=CC=CC=C21)OC)N |
SMILES canonique |
CC(C1=CC=C(C2=CC=CC=C21)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


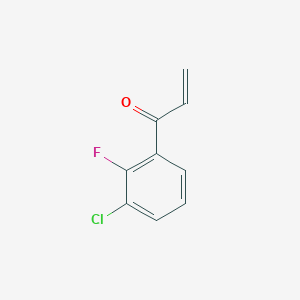
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
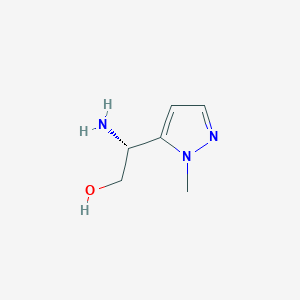
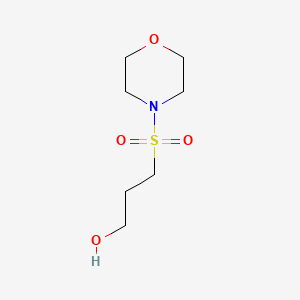
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)



